N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)heptanamide
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Overview
Description
HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-AMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a heptanoic acid backbone, a trichloroethyl group, and a p-tolyl-thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-AMIDE typically involves multiple steps:
Formation of the Heptanoic Acid Backbone: This can be achieved through the oxidation of heptanal or the hydrolysis of heptanoyl chloride.
Introduction of the Trichloroethyl Group: This step involves the chlorination of an appropriate precursor, such as ethyl acetate, to introduce the trichloroethyl group.
Attachment of the p-Tolyl-Thiourea Moiety: This is typically done through a nucleophilic substitution reaction where p-tolyl-thiourea reacts with the trichloroethyl intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-AMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated form.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dechlorinated derivatives.
Substitution Products: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-AMIDE exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The trichloroethyl group and thiourea moiety are likely critical for its activity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Heptanoic Acid Derivatives: Compounds with similar heptanoic acid backbones.
Trichloroethyl Amides: Compounds with trichloroethyl groups.
Thiourea Derivatives: Compounds with thiourea moieties.
Uniqueness
HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-AMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H24Cl3N3OS |
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Molecular Weight |
424.8 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(4-methylphenyl)carbamothioylamino]ethyl]heptanamide |
InChI |
InChI=1S/C17H24Cl3N3OS/c1-3-4-5-6-7-14(24)22-15(17(18,19)20)23-16(25)21-13-10-8-12(2)9-11-13/h8-11,15H,3-7H2,1-2H3,(H,22,24)(H2,21,23,25) |
InChI Key |
XFFXQXLEIKZMEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
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